molecular formula C20H25N3O2 B2529511 N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-3-phenylpropanamide CAS No. 1396765-90-4

N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-3-phenylpropanamide

Cat. No.: B2529511
CAS No.: 1396765-90-4
M. Wt: 339.439
InChI Key: ILAVDNBNSCNGBV-UHFFFAOYSA-N
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Description

N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-3-phenylpropanamide is a compound that belongs to the class of 1,2,4-oxadiazole derivatives.

Mechanism of Action

Target of Action

Compounds with a 1,2,4-oxadiazole scaffold have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . These compounds interact with various targets, depending on their specific structure and substituents.

Mode of Action

1,2,4-oxadiazoles are known to possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This property allows them to interact with their targets in a specific manner, leading to their anti-infective activities.

Biochemical Pathways

Given the anti-infective activities of 1,2,4-oxadiazoles , it can be inferred that this compound may interfere with the biochemical pathways of infectious agents, thereby inhibiting their growth or replication.

Result of Action

Based on the known activities of 1,2,4-oxadiazoles , this compound may exert its effects by interacting with its targets, leading to changes in the function or viability of infectious agents.

Chemical Reactions Analysis

N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-3-phenylpropanamide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like toluene, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to elevated temperatures depending on the specific reaction . Major products formed from these reactions depend on the type of reaction and the reagents used.

Comparison with Similar Compounds

N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-3-phenylpropanamide can be compared with other 1,2,4-oxadiazole derivatives, such as:

These compounds share the 1,2,4-oxadiazole core structure but differ in their specific substituents and applications.

Properties

IUPAC Name

N-[1-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O2/c24-17(12-9-15-7-3-1-4-8-15)22-20(13-5-2-6-14-20)19-21-18(23-25-19)16-10-11-16/h1,3-4,7-8,16H,2,5-6,9-14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILAVDNBNSCNGBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C2=NC(=NO2)C3CC3)NC(=O)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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